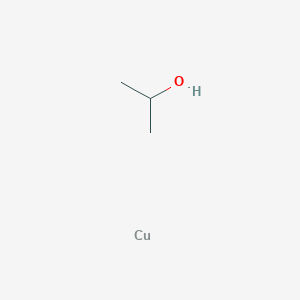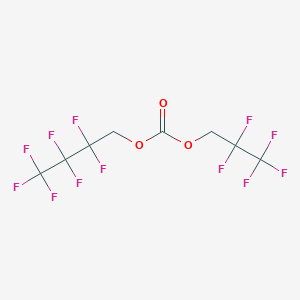
1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound known for its unique chemical properties. This compound is characterized by its high fluorine content, which imparts exceptional chemical stability and resistance to degradation. It is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of perfluoroheptyl alcohol with perfluorohexyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form perfluoroheptyl alcohol and perfluorohexyl alcohol.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the fluorinated groups.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of other fluorinated compounds.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate is primarily related to its chemical stability and resistance to degradation. The high fluorine content creates a strong barrier against chemical reactions, making the compound highly inert. This inertness is beneficial in applications where stability and resistance to harsh conditions are required. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1H,1H,7H-Perfluoroheptyl 1H,1H-perfluorohexyl carbonate can be compared with other similar fluorinated compounds, such as:
1H,1H,7H-Dodecafluoroheptyl methacrylate: This compound is used in similar applications but differs in its functional groups and reactivity.
Perfluorooctyl iodide: Another fluorinated compound with different chemical properties and applications.
Perfluorodecyl bromide: Known for its use in the synthesis of fluorinated surfactants and other materials.
The uniqueness of this compound lies in its specific combination of perfluoroheptyl and perfluorohexyl groups, which impart distinct chemical properties and reactivity.
Properties
Molecular Formula |
C14H5F23O3 |
|---|---|
Molecular Weight |
658.15 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C14H5F23O3/c15-3(16)7(21,22)10(27,28)11(29,30)8(23,24)5(17,18)1-39-4(38)40-2-6(19,20)9(25,26)12(31,32)13(33,34)14(35,36)37/h3H,1-2H2 |
InChI Key |
NTBKFSSDCLNETK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate](/img/structure/B12087992.png)





![5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B12088025.png)

amine](/img/structure/B12088034.png)





